Ethyl 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Medicinal Chemistry Cross-Coupling Building Block Selection

Ethyl 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (CAS 1628946-63-3, MFCD22549394) is a heterocyclic building block with the molecular formula C₉H₈ClN₃O₂ and a molecular weight of 225.63 g/mol, supplied at NLT 98% purity by multiple vendors. Its scaffold, featuring a chloro substituent at the 6-position and an ethyl ester at the 3-position, is recognized in patents including FR-2941229-A1 as a core structure for MET kinase inhibitor programs.

Molecular Formula C9H8ClN3O2
Molecular Weight 225.63 g/mol
Cat. No. B8059642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Molecular FormulaC9H8ClN3O2
Molecular Weight225.63 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=C2N1C=C(C=C2)Cl
InChIInChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-12-11-7-4-3-6(10)5-13(7)8/h3-5H,2H2,1H3
InChIKeyBHBMPVQCORALLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate: Core Scaffold Identity and Procurement-Relevant Properties


Ethyl 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (CAS 1628946-63-3, MFCD22549394) is a heterocyclic building block with the molecular formula C₉H₈ClN₃O₂ and a molecular weight of 225.63 g/mol, supplied at NLT 98% purity by multiple vendors . Its scaffold, featuring a chloro substituent at the 6-position and an ethyl ester at the 3-position, is recognized in patents including FR-2941229-A1 as a core structure for MET kinase inhibitor programs [1].

Why Generic Substitution Fails for Ethyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate


In triazolopyridine building blocks, three structural variables—halogen identity, ester position, and ester type—cannot be interchanged without altering downstream reactivity and product profiles. The 6-chloro substituent provides a balance of reactivity and stability distinct from the 6-bromo analog (CAS 1260840-42-3, MW 270.08), which is heavier and more labile toward oxidative addition [1]. The 3-carboxylate regioisomer (target compound) orients the ester at a position sterically and electronically divergent from the 7-carboxylate isomer (CAS 2116890-11-8), affecting cyclization and coupling outcomes in multi-step syntheses . Additionally, modification of the halogen substitution pattern has been shown to alter biological activity in triazolopyridine derivatives [2].

Quantitative Differentiation Evidence for Ethyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate


Molecular Weight and Halogen Reactivity: Chloro vs. Bromo Analog Comparison

The target compound (6-Cl, MW 225.63) is 44.45 g/mol lighter than its 6-bromo analog (MW 270.08), a 19.7% mass reduction. This lower molecular weight increases atom economy in fragment-based and PROTAC synthesis, where every dalton matters for final pharmacokinetic compliance [1]. The C–Cl bond (bond dissociation energy ~397 kJ/mol) is significantly stronger than the C–Br bond (~280 kJ/mol), imparting greater thermal and chemical stability during storage and reaction, while retaining sufficient reactivity for Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) under optimized conditions [2].

Medicinal Chemistry Cross-Coupling Building Block Selection

Regioisomeric Differentiation: 3-Carboxylate vs. 7-Carboxylate Positional Isomer

Ethyl 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (target, CAS 1628946-63-3) places the ester at the 3-position of the triazole ring, directly adjacent to the N2 nitrogen. This regiochemistry creates a distinct hydrogen-bond acceptor geometry and metal-chelating motif compared to the 7-carboxylate isomer (CAS 2116890-11-8), where the ester is on the pyridine ring, remote from the triazole . In the IDO1 inhibitor study using related triazolo[4,3-a]pyridine scaffolds, the 3-position was critical for heme-iron coordination, with compound 38 achieving an IC₅₀ of 0.9 µM and high selectivity over TDO and CYPs, demonstrating the pharmacological relevance of 3-position functionalization [1].

Regioselective Synthesis Scaffold Diversification Drug Discovery

Ester-Type Differentiation: Ethyl Ester vs. Methyl Ester and Carboxylic Acid Variants

The ethyl ester of the target compound provides a balance of lipophilicity and hydrolytic lability that differentiates it from the corresponding methyl ester (methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate, MW 211.61) and the free carboxylic acid (CAS 1159831-32-9, MW 197.58). The ethyl ester exhibits a higher calculated logP by approximately 0.5–0.6 units relative to the methyl ester, enhancing membrane permeability in cellular assays while remaining a tractable prodrug or protected intermediate . The free carboxylic acid (6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid) has been explicitly described as a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders, where subsequent amide coupling or esterification is required .

Prodrug Design Synthetic Intermediate Hydrolytic Stability

Scaffold-Level Biological Validation: Triazolo[4,3-a]pyridine Core in Kinase and Enzyme Inhibition

The [1,2,4]triazolo[4,3-a]pyridine scaffold—the core of the target compound—has demonstrated quantifiable biological activity across multiple target classes. In a 2020 study, triazolo[4,3-a]pyridine sulfonamides showed antimalarial activity against Plasmodium falciparum with IC₅₀ values of 2.24 µM and 4.98 µM for the two most active compounds [1]. Separately, triazolo[4,3-a]pyridines were identified as potent Smoothened (Smo) inhibitors in the Hedgehog pathway with IC₅₀ < 0.100 µM for four compounds (TPB3, TPB14, TPB15, TPB17), and TPB15 additionally reduced Smo ciliary translocation [2]. The scaffold is also a recognized core in MET kinase inhibitor patents (FR-2941229-A1) and IDO1 holo-inhibitor development, where compound 38 achieved an IC₅₀ of 0.9 µM [3]. The target compound, bearing the 6-chloro and 3-ethyl ester substituents, serves as a direct synthetic entry point to this validated pharmacophore.

Kinase Inhibition Antimalarial IDO1 Inhibition

Vendor Quality Specifications: Purity Benchmarks for Procurement Decisions

The target compound is commercially available with a minimum purity of 98% (NLT 98%), as verified by multiple independent vendor listings including MolDB (Cat. No. M399180) and Leyan (Product No. 1561340) . This purity specification is critical because multi-step synthetic campaigns using lower-purity intermediates (e.g., 95% as listed on some platforms) can result in cumulative yield losses and difficult-to-remove byproducts. The 6-bromo analog (CAS 1260840-42-3), by contrast, is commonly listed at 98% as well but carries a higher molecular weight and greater cost due to the bromine source, while the 7-carboxylate isomer (CAS 2116890-11-8) and 8-chloro positional isomer are less widely stocked, indicating lower commercial availability and longer lead times for procurement [1].

Quality Control Procurement Purity Specification

High-Value Application Scenarios for Ethyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate


MET Kinase Inhibitor Lead Optimization and Fragment-Based Drug Discovery

The 3-carboxylate scaffold is explicitly claimed in Sanofi-Aventis patent FR-2941229-A1 as a core structure for MET kinase inhibitors [1]. The target compound provides a direct synthetic entry point; hydrolysis of the ethyl ester yields the carboxylic acid (CAS 1159831-32-9) for amide coupling, while the 6-chloro substituent serves as a handle for Pd-catalyzed diversification. This avoids the synthetic burden of de novo scaffold construction and ensures regiochemical fidelity at the 3-position.

IDO1 Holo-Inhibitor Development Requiring Heme-Coordinating Pharmacophores

As demonstrated by Fallarini et al. (2021), the triazolo[4,3-a]pyridine scaffold with 3-position functionalization is capable of heme-iron coordination in IDO1, with compound 38 achieving an IC₅₀ of 0.9 µM and selectivity over TDO and CYPs [2]. The target compound's 3-ethyl ester can be transformed into amides, hydrazides, or heterocycles that engage the heme cofactor, while the 6-chloro substituent modulates electronic properties without sterically obstructing the active site.

Antimalarial Hit-to-Lead Programs Using Triazolopyridine Cores

Triazolo[4,3-a]pyridine sulfonamides demonstrated in vitro anti-Plasmodium falciparum activity with IC₅₀ values of 2.24–4.98 µM [3]. The target compound, with its 6-chloro and 3-ester substitution, is poised for parallel library synthesis: the ester can be reduced to alcohol or converted to amide, while the chloride enables Suzuki or Buchwald-Hartwig diversification to explore SAR around the 6-position.

Hedgehog Pathway Inhibitor Scaffold Diversification in Oncology

Triazolo[4,3-a]pyridines TPB3, TPB14, TPB15, and TPB17 exhibited Smo inhibition with IC₅₀ < 0.100 µM, and TPB15 specifically blocked Smo ciliary translocation [4]. The target compound provides the core scaffold for generating analogs with modified ester and halogen substitution patterns, enabling systematic exploration of Smo antagonist pharmacophore requirements.

Quote Request

Request a Quote for Ethyl 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.